N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17560398
InChI: InChI=1S/C10H19NO6/c1-2-3-8(15)11-6(4-12)9(16)10(17)7(14)5-13/h4,6-7,9-10,13-14,16-17H,2-3,5H2,1H3,(H,11,15)/t6-,7+,9+,10-/m0/s1
SMILES:
Molecular Formula: C10H19NO6
Molecular Weight: 249.26 g/mol

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide

CAS No.:

Cat. No.: VC17560398

Molecular Formula: C10H19NO6

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide -

Specification

Molecular Formula C10H19NO6
Molecular Weight 249.26 g/mol
IUPAC Name N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]butanamide
Standard InChI InChI=1S/C10H19NO6/c1-2-3-8(15)11-6(4-12)9(16)10(17)7(14)5-13/h4,6-7,9-10,13-14,16-17H,2-3,5H2,1H3,(H,11,15)/t6-,7+,9+,10-/m0/s1
Standard InChI Key DOLNHLRELIKJNX-WDQPUEAGSA-N
Isomeric SMILES CCCC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O
Canonical SMILES CCCC(=O)NC(C=O)C(C(C(CO)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]butanamide, reflects its intricate stereochemistry. The core structure consists of a hexan-2-yl chain with hydroxyl groups at positions 3, 4, 5, and 6, an oxo group at position 1, and a butyramide substituent at position 2. The absolute configuration (2R,3R,4R,5R) ensures specific spatial arrangements critical for its biochemical interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₉NO₆
Molecular Weight249.26 g/mol
CAS Number5441-12-3
Isomeric SMILESCCCC(=O)NC@@HC@HO
PubChem CID22842153

The compound’s solubility in aqueous solutions is moderate, with recommended storage at -20°C to prevent degradation . Its polar hydroxyl and amide groups facilitate hydrogen bonding, influencing its reactivity and stability in biological systems.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of N-((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)butyramide typically involves multi-step organic reactions. A common approach utilizes protected sugar precursors to preserve stereochemistry during amide bond formation. For example:

  • Glycosylation: A protected galactose derivative is reacted with butyric anhydride under controlled conditions to introduce the amide group.

  • Deprotection: Acidic or enzymatic removal of protecting groups (e.g., acetyl or benzyl) yields the final hydroxylated product .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
GlycosylationButyric anhydride, DMAP, DMF65–70
DeprotectionHCl (0.1 M), ethanol, 25°C85–90

Challenges include maintaining stereochemical purity and avoiding side reactions at the sensitive hydroxyl sites. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification, ensuring >98% purity for research applications .

Biological and Pharmaceutical Applications

Metabolic Pathway Modulation

The compound’s structural similarity to natural sugars enables interactions with carbohydrate-processing enzymes. Studies suggest it acts as a competitive inhibitor of galactosidases, enzymes involved in glycoprotein metabolism . This inhibition has implications for treating lysosomal storage disorders, where enzyme dysfunction leads to substrate accumulation.

Comparison with Structural Analogues

N-Acetylgalactosamine Derivatives

Replacing the butyramide group with an acetyl group (as in N-((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide) reduces hydrophobicity, altering membrane permeability. The butyramide variant exhibits a 2.3-fold higher binding affinity to hepatic lectin receptors, enhancing targeted drug delivery potential .

Table 3: Comparative Properties

PropertyButyramide DerivativeAcetamide Derivative
LogP (Octanol-Water)-1.2-2.1
Enzyme IC₅₀ (Galactosidase)12 µM28 µM

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